3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride
Overview
Description
“3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1820639-22-2 . It has a molecular weight of 202.69 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds, benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds, has been reported . These hybrids were synthesized by a click reaction and characterized by various spectroscopic techniques like IR, NMR, and HRMS .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride” are not available, similar compounds such as benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds have been synthesized and examined for their α-amylase and α-glucosidase inhibitory potential .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 202.69 . The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H .Scientific Research Applications
Anticonvulsant Effects
Research into nonimidazole histamine H3 receptor antagonists/inverse agonists, incorporating a triazole moiety, has shown promising results for epilepsy treatment. Novel compounds designed by merging the H3 receptor pharmacophore with a 1,2,4-triazole structure exhibited significant anticonvulsant activities. These findings suggest that exploring triazole-containing compounds, like 3-(2H-1,2,3-triazol-2-yl)piperidine derivatives, could be a viable route in developing new epilepsy treatments (Song et al., 2020).
Antifungal Agents
A novel synthesis method for 1,2,4-triazines, which are structurally related to triazole-piperidine compounds, demonstrated potent antifungal activities against various pathogens, including Candida albicans and Aspergillus niger. This highlights the potential of triazole derivatives, including those with a piperidine ring, in developing new antifungal medications (Sangshetti & Shinde, 2010).
Molecular Structure Studies
Investigations into the molecular structure and vibrational spectra of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one molecules provide insights into the structural characteristics of piperidine and triazole derivatives. Such studies are crucial for understanding the interactions and stability of potential pharmaceutical compounds (Taşal et al., 2009).
Antimicrobial Activity
Research into 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, incorporating piperidine or pyrrolidine rings, revealed strong antimicrobial activities. The study emphasizes the potential of triazole-piperidine derivatives in addressing microbial resistance and developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-(triazol-2-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-2-7(6-8-3-1)11-9-4-5-10-11;/h4-5,7-8H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFXKDHWVKPJHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2N=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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